1H-indazole-3-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
1H-indazole-3-carboximidamide |
InChI |
InChI=1S/C8H8N4/c9-8(10)7-5-3-1-2-4-6(5)11-12-7/h1-4H,(H3,9,10)(H,11,12) |
InChI Key |
KWCAIIBGYCUAHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Core 1H-Indazole Ring System Formation
The synthesis of the 1H-indazole core is a well-established field, with numerous methods developed over the past century. These strategies often begin with appropriately substituted benzene (B151609) precursors, which undergo cyclization to form the bicyclic indazole system.
Cyclization Reactions from Ortho-Substituted Precursors
A predominant strategy for constructing the 1H-indazole ring involves the intramolecular cyclization of precursors where the necessary atoms are already positioned on adjacent carbons of a benzene ring.
Diazotization-Mediated Annulations of Ortho-Aminobenzacetamides and Ortho-Aminobenzacetates
A highly efficient and direct method for forming 1H-indazole-3-carboxylic acid derivatives involves the diazotization of ortho-aminobenzacetamides or ortho-aminobenzacetates. sioc-journal.cn This approach is valued for its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn The reaction proceeds through the in-situ formation of a diazonium salt from the aromatic amino group, which then undergoes a spontaneous intramolecular cyclization onto the adjacent side chain to form the indazole ring.
A 2021 study by Xu and Huang reported the direct conversion of various ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This protocol was successfully applied to the synthesis of the drug Lonidamine. sioc-journal.cn Similarly, a practical, large-scale synthesis of 1H-indazole-3-carboxylic acid derivatives was developed starting from 2-nitrophenylacetic acid derivatives. This method involves the reduction of the nitro group to an amine, followed by cyclization using a diazotizing agent like tert-butyl nitrite (B80452) or sodium nitrite in acetic acid. semanticscholar.org
| Precursor | Reagents | Product | Yield |
|---|---|---|---|
| Ethyl 2-aminophenylacetate | 1. Ac2O 2. tert-butyl nitrite | Ethyl 1-acetyl-1H-indazole-3-carboxylate | 83% |
| Methyl 2-aminophenylacetate | 1. Ac2O 2. NaNO2, AcOH | Methyl 1H-indazole-3-carboxylate | Not specified |
| Ethyl 2-aminophenylacetamide | tert-butyl nitrite, AcOH | Ethyl 1H-indazole-3-carboxylate | 71% |
Approaches from Isatin (B1672199) Derivatives
A classic route to 1H-indazole-3-carboxylic acid, a direct precursor for many derivatives, begins with isatin. rsc.org This method involves the hydrolytic ring-opening of the isatin core under basic conditions (e.g., aqueous NaOH) to form a 2-aminophenylglyoxylate (B1226916) salt. Subsequent acidification, diazotization of the resulting amino group, and reductive cyclization furnishes the desired 1H-indazole-3-carboxylic acid. rsc.org
More recent and novel approaches have demonstrated that polyfunctional indazoles can be synthesized through an unexpected rearrangement of 7-nitroisatin derivatives when reacted with hydrazine (B178648) hydrate (B1144303). orgsyn.org This metal-free process involves the formation of a new pyrazole (B372694) ring through a direct C-H amination mechanism. orgsyn.org
Advanced Synthetic Routes to Substituted Indazole Cores
Beyond the classical cyclization methods, a variety of advanced synthetic strategies have been developed to access substituted indazole cores, often with greater efficiency and functional group tolerance. These modern techniques include metal-catalyzed cross-coupling reactions and C-H functionalization.
A key intermediate for the synthesis of 1H-indazole-3-carboximidamide is 1H-indazole-3-carbonitrile. A robust and scalable synthesis of this compound has been detailed in Organic Syntheses, involving a palladium-catalyzed cyanation of 3-iodo-1H-indazole using potassium ferrocyanide as a non-toxic cyanide source. nih.gov Another important intermediate, 1H-indazole-3-carboxaldehyde, can be accessed in high yields through the nitrosation of various indole (B1671886) precursors under mildly acidic conditions. orgsyn.orggoogle.com This aldehyde can be subsequently converted to the nitrile.
| Method | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyanation | 3-Iodo-1H-indazole | K4[Fe(CN)6], Pd(allyl)Cl]2, Xantphos | 1H-Indazole-3-carbonitrile | nih.gov |
| Nitrosation of Indole | Indole | NaNO2, HCl | 1H-Indazole-3-carboxaldehyde | orgsyn.orggoogle.com |
| Dehydration of Amide | 5-Chloro-1H-indazole-3-carboxamide | Trifluoroacetic anhydride, Pyridine | 5-Chloro-1H-indazole-3-carbonitrile |
Synthesis of this compound and its Analogs
With a stable indazole core in hand, the focus shifts to the formation of the carboximidamide group at the C-3 position.
Direct Synthetic Approaches to the Carboximidamide Moiety
While literature specifically detailing the synthesis of the parent this compound is sparse, its preparation can be confidently proposed based on well-established chemical transformations of nitriles. The most prominent of these is the Pinner reaction.
The Pinner reaction provides a classical and reliable two-step pathway from a nitrile to a carboximidamide.
Formation of the Pinner Salt: The first step involves the reaction of the precursor, 1H-indazole-3-carbonitrile, with an anhydrous alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of anhydrous hydrogen chloride (HCl) gas. This acid-catalyzed nucleophilic addition of the alcohol to the nitrile generates an alkyl imidate hydrochloride, commonly known as a Pinner salt.
Ammonolysis: The isolated Pinner salt is then treated with ammonia (B1221849) (in a solution of alcohol, for instance) in the second step. The ammonia displaces the alkoxy group of the imidate to form the final, stable this compound hydrochloride salt, from which the free base can be liberated.
This proposed pathway is highly feasible due to the documented availability of the 1H-indazole-3-carbonitrile starting material. nih.gov
Furthermore, methods for synthesizing N-hydroxy-carboximidamide analogs have been published. For example, N'-hydroxy-1H-indazole-7-carboximidamide was successfully prepared by reacting 1H-indazole-7-carbonitrile with hydroxylamine. This suggests a parallel route to the corresponding N'-hydroxy-1H-indazole-3-carboximidamide from 1H-indazole-3-carbonitrile.
Derivatization from 1H-Indazole-3-carboxylic Acid and its Esters
The carboxylic acid and ester functionalities at the C-3 position of the indazole ring are key handles for elaboration into more complex structures, including amides and hydrazides, which are precursors or analogues of the target carboximidamide.
A primary route to functionalized 1H-indazole-3-carboxamides involves the direct coupling of 1H-indazole-3-carboxylic acid with a diverse range of primary and secondary amines. This transformation is typically facilitated by standard peptide coupling agents. In a general procedure, the carboxylic acid is activated in a suitable solvent like N,N-dimethylformamide (DMF) using reagents such as 1-hydroxybenzotriazole (B26582) (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), in the presence of a base like triethylamine (B128534) (TEA). derpharmachemica.com The subsequent addition of the desired amine leads to the formation of the corresponding amide. derpharmachemica.com This method has been successfully employed to synthesize a wide array of derivatives. derpharmachemica.com
For instance, coupling 1H-indazole-3-carboxylic acid with amines such as benzylamine, 2-(pyrrolidin-1-yl)ethanamine, and 1-(pyrimidin-2-yl)piperazine has yielded the respective N-substituted 1H-indazole-3-carboxamides. derpharmachemica.com Structure-activity relationship (SAR) studies have shown that the specific 3-carboxamide regiochemistry is crucial for certain biological activities, as demonstrated in studies of CRAC channel blockers where the 3-carboxamide isomer was active while its reverse amide counterpart was not. nih.gov
Table 1: Examples of 1H-Indazole-3-carboxamide Derivatives via Amide Coupling
| Reactant Amine | Resulting Product | Coupling Agents | Reference |
|---|---|---|---|
| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | HOBT, EDC.HCl, TEA | derpharmachemica.com |
| 2-(Pyrrolidin-1-yl)ethanamine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | HOBT, EDC.HCl, TEA | derpharmachemica.com |
| 1-(Pyrimidin-2-yl)piperazine | (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | HOBT, EDC.HCl, TEA | derpharmachemica.com |
| 1,3,4-Thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | HOBT, EDC.HCl, TEA | derpharmachemica.com |
Another pivotal synthetic intermediate is 1H-indazole-3-carbohydrazide. This compound is commonly prepared by reacting an ester of 1H-indazole-3-carboxylic acid, such as methyl 1H-indazole-3-carboxylate, with hydrazine hydrate in an alcoholic solvent like ethanol under reflux. Current time information in Bangalore, IN.jocpr.commdpi.com The resulting hydrazide is a versatile building block for further derivatization.
The nucleophilic hydrazide moiety can be readily acylated by reacting with various carboxylic acids. For example, coupling of 1H-indazole-3-carbohydrazide with substituted aryl acids using a coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) affords novel aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Current time information in Bangalore, IN.mdpi.com This strategy allows for the introduction of a second aryl group, creating a diacyl hydrazine structure. Current time information in Bangalore, IN. In other work, the hydrazide has been condensed with substituted benzaldehydes to form Schiff bases. mdpi.com
Table 2: Examples of Hydrazide Functionalization
| Starting Material | Reactant | Resulting Product | Reference |
|---|---|---|---|
| 1H-Indazole-3-carbohydrazide | 4-Chlorobenzoic acid | N'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide | Current time information in Bangalore, IN. |
| 1H-Indazole-3-carbohydrazide | 6-Chloronicotinic acid | N'-(6-chloronicotinoyl)-1H-indazole-3-carbohydrazide | jocpr.com |
| 1H-Indazole-3-carbohydrazide | 1,2,3-Thiadiazole-4-carboxylic acid | N'-(1H-indazole-3-carbonyl)-1,2,3-thiadiazole-4-carbohydrazide | jocpr.com |
| 1-Ethyl-1H-indazole-3-carbohydrazide | 4-(Trifluoromethyl)benzaldehyde | 1-Ethyl-N'-(4-(trifluoromethyl)benzylidene)-1H-indazole-3-carbohydrazide | mdpi.com |
Chemical Modification Strategies for Structure Diversification
To explore the chemical space around the this compound core and optimize its properties, medicinal chemists employ several modification strategies. These include altering the substitution pattern on the indazole ring, modifying the carboximidamide group itself, and combining the scaffold with other pharmacophores.
Introduction of Varied Substituent Patterns on the Indazole Ring
Altering the substituents on the fused benzene ring of the indazole core is a common strategy to modulate the electronic and steric properties of the molecule, which can significantly impact biological activity. researchgate.net A powerful method for achieving this diversification is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sioc-journal.cn This approach typically begins with a halogenated indazole, for example, 5-bromo-1H-indazol-3-amine, which can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters to introduce new substituents at the C-5 position. nih.govmdpi.com
Modifications of the Carboximidamide Group to Enhance Biological Profile
The carboximidamide (amidine) group is a strong basic group that is often protonated at physiological pH. It is a critical pharmacophore capable of forming multiple hydrogen bonds and salt bridges with biological targets. nih.gov Direct chemical modification of a pre-formed this compound is not widely reported; however, a key strategy in medicinal chemistry to enhance a biological profile is through bioisosteric replacement. drugdesign.org
Bioisosterism involves substituting one functional group with another that retains similar physicochemical or biological properties. drugdesign.orgaun.edu.eg This can be used to improve potency, selectivity, metabolic stability, or reduce toxicity. For the highly basic carboximidamide group, potential bioisosteres could include:
Guanidines: By adding another amino substituent to the amidine carbon.
N-Hydroxyamidines (Amidoximes): These are less basic than amidines and have been explored as bioisosteres.
Heterocyclic rings: Certain five-membered nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles or 1,2,4-triazoles, can mimic the hydrogen bonding pattern of an amidine. The synthesis of 3-(5-substituted- nih.govderpharmachemica.comCurrent time information in Bangalore, IN.oxadiazol-2-yl)-1H-indazoles from 1H-indazole-3-carbohydrazide represents an application of this principle. nih.gov
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with a modified, potentially enhanced, or dual biological activity profile. The this compound scaffold has been utilized in such approaches.
One example involves creating hybrid molecules by linking the indazole core to other biologically active moieties. Research has explored the synthesis of aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives, which essentially hybridizes the indazole-3-carboxamide unit with a substituted aryl acid. Current time information in Bangalore, IN. This approach introduces significant structural diversity and allows for the exploration of new interactions with biological targets. Current time information in Bangalore, IN. Similarly, other studies have focused on creating hybrids by linking the indazole scaffold to fragments like piperazine, which can improve properties or introduce new binding interactions. nih.govmdpi.com The hybridization of chalcone (B49325) and aryl carboximidamide moieties has also been investigated as a strategy to develop potent anti-inflammatory agents. This demonstrates the versatility of the indazole core as a foundation for building complex hybrid molecules with tailored biological functions.
Structure Activity Relationship Sar Studies
Analysis of Conformational and Substituent Effects on Biological Activity
The potency and selectivity of 1H-indazole-3-carboximidamide derivatives are highly sensitive to the nature and position of substituents on the indazole ring and associated moieties. The indazole core itself is recognized as a significant contributor, often engaging in crucial hydrogen bonding interactions. For instance, in the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibition, the N-hydrogen of the indazole moiety is believed to participate in a hydrogen bonding network within the enzyme's active site. mdpi.com This was substantiated by the observation that N-methylation of the indazole ring resulted in a complete loss of inhibitory activity. mdpi.com
Substituents on attached aromatic rings also play a pivotal role. In a series of N'-hydroxyindazolecarboximidamides designed as IDO1 inhibitors, halogen substituents at the meta-position of an aniline (B41778) ring were found to be crucial for activity. mdpi.com Specifically, compounds featuring a 3-bromo or 3-chloro substituent on the phenyl group were active, and the addition of a 4-fluoro group further enhanced this activity, with (Z)-N'-(3-bromo-4-fluorophenyl)-N'-hydroxy-1H-indazole-7-carboximidamide being the most potent in the series. mdpi.com
Similarly, for 1H-indazole-3-carboxamide derivatives developed as p21-activated kinase 1 (PAK1) inhibitors, SAR analysis demonstrated that introducing an appropriate hydrophobic ring and a hydrophilic group was critical for inhibitory activity and selectivity. nih.gov The introduction of different substituted aromatic groups at the C-5 position of the indazole ring has been explored to engage more kinase targets and modulate biological activity. mdpi.com Computational studies on derivatives like 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol have further elucidated the structural and electronic effects of substituents, confirming the importance of electronegative interactions and hydrogen bonding. researchgate.net
Table 1: Effect of Substituents on the Biological Activity of Indazole Derivatives This table is interactive. You can sort and filter the data.
| Scaffold | Target | Substituent Modification | Effect on Activity | Reference |
|---|---|---|---|---|
| N'-hydroxyindazolecarboximidamide | IDO1 | N-methylation of indazole | Loss of inhibitory activity | mdpi.com |
| N'-hydroxyindazolecarboximidamide | IDO1 | 3-Bromo-4-fluoro on phenyl ring | Increased inhibitory potency | mdpi.com |
| 1H-indazole-3-carboxamide | PAK1 | Hydrophobic ring + hydrophilic group | Critical for activity and selectivity | nih.gov |
| 1H-indazole-3-amine | Various cancer cell lines | Aromatic group at C-5 | Modulates activity, potential for broader targeting | mdpi.com |
| 5-ethylsulfonyl-indazole-3-carbohydrazide | EGFR/VEGFR-2 | Electron-donating substituents | Enhanced antiproliferative activity | tandfonline.com |
Impact of Regiochemistry on Ligand-Target Interaction and Preclinical Efficacy
The spatial arrangement of functional groups, or regiochemistry, is a determining factor in how indazole-based ligands interact with their biological targets. The substitution pattern on the indazole ring dictates the orientation of the molecule within the binding pocket, influencing preclinical efficacy.
Studies on IDO1 inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold significantly affect inhibitory activity. acs.org This suggests that these positions are key for establishing favorable interactions within the enzyme's active site. The development of 5-bromo-1H-indazol-3-amine as a precursor allows for Suzuki coupling reactions at the C-5 position, highlighting the importance of this position for introducing diversity and exploring interactions with kinases. mdpi.com Similarly, another study focused on synthesizing novel indazole derivatives with substitutions at the 6-position of the indazole moiety, leading to the discovery of potent antiproliferative agents. researchgate.net
The synthesis of 3-alkyl/aryl-3H-indazole-3-phosphonates versus 3-alkyl/aryl-1H-indazoles can be controlled by the choice of a phosphoryl group, demonstrating how regioselectivity in synthesis can lead to structurally distinct scaffolds with potentially different biological profiles. nih.gov The functionalization at the C-3 position is a common strategy, as this position is a key vector for interacting with target proteins. mdpi.com The regiochemistry of substituents on linked aromatic rings is also vital. For example, in a series of 1,2,3-triazole-based IDO1 inhibitors, the placement of hydroxy and chloro groups on a phenyl ring dramatically improved potency. acs.org This principle extends to the indazole scaffold, where the precise placement of interacting groups is essential for high-affinity binding.
Identification of Key Pharmacophoric Features for Potency and Selectivity
A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound class of compounds, several key pharmacophoric elements have been identified.
The 1H-Indazole Scaffold : This core structure is a crucial pharmacophoric element, often acting as a hinge-binding fragment. mdpi.comacs.org The NH group of the indazole is a critical hydrogen bond donor, essential for anchoring the ligand in the active site of enzymes like IDO1. mdpi.com Its bioisosteric relationship with indole (B1671886) is frequently exploited in medicinal chemistry. researchgate.net
Hydrogen Bond Acceptors/Donors : The carboximidamide moiety itself is vital for antiproliferative activity in certain series of indazole derivatives. researchgate.net In N'-hydroxyindazolecarboximidamides, the hydroxyamidine group participates in critical hydrogen bonds. mdpi.com Docking models suggest that the ability to form a hydrogen bonding network is a critical determinant of inhibitory activity. mdpi.com
Hydrophobic and Aromatic Features : The phenyl ring of the indazole contributes to favorable hydrophobic interactions. tandfonline.com SAR studies on PAK1 inhibitors showed that substituting an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme was crucial for activity. nih.gov The introduction of substituted aromatic groups, for instance at the C-5 position, allows for probing hydrophobic pockets within the target kinase. mdpi.com
Specific Substituent Patterns : The presence of specific substituents at defined positions constitutes a key part of the pharmacophore. For example, meta-halogen substituents on an aniline ring were required for the activity of certain IDO1 inhibitors. mdpi.com The combination of a hydrogen bond donor (like a 2-hydroxy or 2-amino group) and a halogen on an attached phenyl ring has been shown to be highly effective for IDO1 inhibition. acs.orgnih.gov
Fragment-Based Screening Approaches in SAR Elucidation
Fragment-based screening has emerged as a powerful strategy for identifying and developing lead compounds, including those based on the indazole scaffold. This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.
This method was successfully used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov Starting from small fragments, researchers were able to build upon the indazole core to develop potent and selective inhibitors. Another study utilized fragment-based strategies, combining biochemical screening data with in-silico fragment hopping and linking, to identify a novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. nih.gov This work began with the screening of 1100 small fragments, demonstrating the power of this approach in discovering new chemical scaffolds for established targets. nih.gov
The 1H-indazole core itself can be considered a key fragment that binds effectively to the hinge region of tyrosine kinases. mdpi.com Fragment-based design often considers minimal pharmacophoric elements derived from known inhibitors to generate focused libraries for screening. acs.org The identification of 1H-indazole-3-carboxylate as a fragment hit from a library screen further validates the utility of this scaffold in fragment-based drug discovery. mdpi-res.com
Preclinical Pharmacological Investigations and Biological Mechanisms
Enzyme and Receptor Target Identification and Mechanistic Validation
Research into 1H-indazole-3-carboximidamide and its related carboxamide derivatives has identified several key protein targets. The core structure serves as a versatile scaffold for designing inhibitors that can selectively interact with the active sites of various enzymes, leading to the modulation of critical cellular pathways.
Kinase Inhibition Profiles
The indazole ring is a recognized pharmacophore in the design of kinase inhibitors. Derivatives of 1H-indazole-3-carboxamide have been synthesized and evaluated for their ability to inhibit a range of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival.
p21-Activated Kinase 1 (PAK1) Inhibitory Mechanisms
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of p21-Activated Kinase 1 (PAK1), an enzyme linked to tumor progression. nih.gov A fragment-based screening approach led to the development of these derivatives, with structure-activity relationship (SAR) studies revealing that specific substitutions are critical for inhibitory activity. nih.gov The mechanism involves interaction with the kinase domain, and a representative compound, 30l , demonstrated high potency with an IC50 value of 9.8 nM for PAK1. nih.gov This inhibition is highly selective; the compound was tested against a panel of 29 other kinases and showed minimal off-target activity. nih.gov The binding mechanism relies on the substitution of an appropriate hydrophobic ring that fits into a deep back pocket of the enzyme and the introduction of a hydrophilic group that extends into the bulk solvent region, enhancing both potency and selectivity. nih.gov Functionally, this inhibition has been shown to suppress the migration and invasion of cancer cells by downregulating the expression of Snail, a key protein in epithelial-mesenchymal transition. nih.gov
Inhibitory Activity of a Representative 1H-indazole-3-carboxamide Derivative against PAK1
| Compound | Target | IC50 (nM) |
| 30l | PAK1 | 9.8 |
Glycogen Synthase Kinase 3 beta (GSK-3β) Modulatory Actions
The 1H-indazole-3-carboxamide scaffold is a novel structural class of ATP-competitive inhibitors for Glycogen Synthase Kinase 3 beta (GSK-3β). nih.gov This enzyme is a key regulator in numerous cellular processes, and its aberrant activity is linked to neurodegenerative and mood disorders. nih.gov Virtual screening campaigns first identified this scaffold, and subsequent optimization led to potent analogs. nih.gov X-ray crystallography has confirmed that these inhibitors bind to the ATP-binding site of GSK-3β, validating the docking hypotheses. nih.gov The core 1H-indazole-3-carboxamide structure is crucial for the binding affinity and potency. nih.gov The interaction with the enzyme's active site allows these compounds to effectively compete with ATP, thereby inhibiting the kinase's function. nih.gov
Tyrosine Kinase (EGFR, c-Met, CDK2) Inhibition and Associated Pathways
The indazole scaffold is a versatile hinge-binding motif used in the design of inhibitors for various tyrosine kinases.
Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been developed as covalent inhibitors targeting drug-resistant forms of EGFR, such as EGFR-L858R/T790M. acs.org These inhibitors are designed to covalently alkylate the Cys797 residue in the EGFR active site. The indazole core acts as a hinge binder, positioning the molecule correctly for this covalent interaction. This approach has been substantiated through Western blot analysis and kinase selectivity profiling. acs.org
c-Met: A series of 3-aminoindazole-based compounds have been evaluated as potent inhibitors of the c-Met tyrosine kinase. nih.gov Structure-activity relationship studies led to the identification of highly active compounds, with the most potent, 28a , displaying significant inhibitory effects at both the enzymatic and cellular levels. nih.gov This compound demonstrated a high degree of selectivity for c-Met when tested against a panel of 14 other receptor tyrosine kinases. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): While direct inhibition of CDK2 by 1H-indazole-3-carboxamide is not extensively documented, related structures have shown activity. Specifically, a series of tetrahydroindazole derivatives were identified as inhibitors of CDK2/cyclin A complexes following a high-throughput screen. nih.gov The parent compound from this series was found to be an ATP-competitive inhibitor. nih.gov This suggests that the broader indazole scaffold has the potential to be adapted for CDK2 inhibition.
Inhibitory Profile of Indazole Derivatives against Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) |
| 28a | c-Met | 1.8 |
Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation
Derivatives of this compound, specifically N′-hydroxyindazolecarboximidamides, have been designed and synthesized as novel inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, and its overexpression is a mechanism of immune escape in cancer. nih.gov The synthesized indazole derivatives were shown to inhibit both the depletion of tryptophan and the production of its metabolite, kynurenine. nih.gov Molecular docking studies suggest that these compounds bind to the active site of IDO1 in a mode similar to other known inhibitors, coordinating with the heme iron. nih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition
The indazole carboxamide scaffold is the foundation for Niraparib, a potent, orally available inhibitor of Poly(ADP-ribose)polymerase-1 (PARP-1) and PARP-2. nih.govnih.gov PARP enzymes are critical for the repair of single-strand DNA breaks through the base excision repair pathway. nih.gov The mechanism of action for PARP inhibitors like Niraparib is based on the concept of synthetic lethality. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (often due to BRCA1/2 mutations), the inhibition of PARP-mediated repair leads to the accumulation of DNA damage and ultimately cell death. drugbank.com Niraparib functions by inhibiting the enzymatic activity of PARP and by trapping PARP-DNA complexes, which further disrupts DNA repair processes. drugbank.com It is a highly selective inhibitor for PARP-1 and PARP-2. nih.gov
Inhibitory Potency of Niraparib (an Indazole Carboxamide Derivative)
| Compound | Target | IC50 (nM) |
| Niraparib | PARP-1 | 3.8 |
| Niraparib | PARP-2 | 2.1 |
Nicotinic Acetylcholine (B1216132) Receptor Agonism/Partial Agonism, Specifically α-7 Subtype
The α-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel permeable to calcium, is a significant target in drug discovery for potential therapeutic applications in neurological and inflammatory conditions. wikipedia.org Agonists and partial agonists of this receptor can modulate its activity. Partial agonists are ligands that bind to the receptor but elicit only a submaximal response, even at saturating concentrations. nih.govresearchgate.net While the broader class of indazole-containing compounds has been explored for various central nervous system targets, specific data detailing the direct agonistic or partial agonistic activity of this compound at the α-7 nicotinic receptor subtype is not extensively covered in the provided research. However, the development of selective α7 nAChR agonists is an active area of research, with various chemical scaffolds being investigated to achieve desired therapeutic effects while minimizing off-target activity. nih.govnih.gov
Calcium-Release Activated Calcium (CRAC) Channel Blockade
The blockade of CRAC channels by these indazole derivatives leads to the inhibition of downstream cellular functions. In mast cells, this includes the suppression of the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor-α (TNFα). nih.govnih.gov For example, compound 12d demonstrated potent inhibition of TNFα production with an IC₅₀ of 0.28 µM. nih.gov
Nitric Oxide (NO) Synthase Inhibition
Compounds containing a carboxamidine functional group attached to a 1,2-diazo heterocycle, such as pyrazole (B372694), have been reported as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov NOS enzymes (nNOS, eNOS, and iNOS) are responsible for the production of nitric oxide, a critical signaling molecule involved in various physiological and pathological processes. nih.govmaastrichtuniversity.nl The structural similarity between indazole (a benzopyrazole) and pyrazole suggests that indazole-3-carboximidamide derivatives could also exhibit NOS inhibitory activity.
Studies on pyrazole-1-carboxamidine (PCA) have shown that it inhibits inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) with an IC₅₀ value of 0.2 µM. nih.gov The inhibition was found to be competitive with the enzyme's substrate, L-arginine. nih.gov While direct studies on this compound are limited in the provided results, the established activity of structurally related pyrazole-carboxamidines indicates a potential mechanism of action for this compound class. nih.govnih.gov
Cyclooxygenase-2 (COX-2) Enzyme Interaction
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the production of prostaglandins, which are mediators of inflammation and pain. nih.govnih.gov Selective inhibition of COX-2 is a therapeutic strategy for managing inflammation while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.comresearchgate.net
While many heterocyclic compounds have been developed as selective COX-2 inhibitors, the specific interaction of this compound with the COX-2 enzyme is not detailed in the available search results. The development of COX-2 inhibitors has explored a wide range of chemical scaffolds, and their mechanism often involves specific interactions with the active site of the COX-2 enzyme. nih.govresearchgate.net
Cellular and In Vitro Efficacy Studies (Excluding Human Clinical Data)
Antiproliferative and Antitumorigenic Activities in Cancer Cell Lines
The 1H-indazole scaffold is a core component of various compounds that have demonstrated significant antiproliferative and antitumorigenic activities across a range of human cancer cell lines. nih.govnih.gov Derivatives of 1H-indazole-3-carboxamide and 1H-indazole-3-amine have been synthesized and evaluated for their potential as anticancer agents. nih.govnih.govmdpi.com
These compounds have shown inhibitory effects against cell lines from various cancer types, including chronic myeloid leukemia, lung cancer, prostate cancer, and hepatoma. nih.govmdpi.combohrium.com The mechanism of action for some of these derivatives involves the inhibition of key cellular pathways. For example, certain 1H-indazole-3-amine derivatives were found to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govnih.govmdpi.com Similarly, 1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), an enzyme associated with tumor progression and metastasis. nih.gov
In vitro studies have quantified the inhibitory effects of various indazole derivatives on the growth and proliferation of cancer cells, typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth). nih.gov
One study focused on a series of 1H-indazole-3-amine derivatives and evaluated their antiproliferative activity against a panel of human cancer cell lines. nih.govmdpi.com Compound 6o from this series exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.govmdpi.combohrium.com Notably, this compound showed greater selectivity for the cancer cell line compared to a normal human embryonic kidney cell line (HEK-293), suggesting a potential therapeutic window. nih.govmdpi.combohrium.com
Another study identified 1H-indazole-3-carboxamide derivatives as potent PAK1 inhibitors. nih.gov The representative compound 30l demonstrated excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM and also suppressed the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov
The table below summarizes the in vitro antiproliferative activities of a representative indazole derivative against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | nih.govmdpi.combohrium.com |
| 6o | A549 | Lung Cancer | 15.4 | nih.gov |
| 6o | PC-3 | Prostate Cancer | 10.3 | nih.gov |
| 6o | HepG-2 | Hepatoma | 14.2 | nih.gov |
| 6o | HEK-293 (Normal Cell Line) | Embryonic Kidney | 33.2 | nih.govmdpi.combohrium.com |
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of the 1H-indazole scaffold have demonstrated the ability to influence cell cycle progression and induce apoptosis in cancer cell lines. mdpi.comnih.gov One study on N-phenyl-1H-indazole-1-carboxamide derivatives identified a lead compound, designated 1c, which was particularly effective against colon and melanoma cell lines. nih.gov In vitro analysis of its effect on the K562 human leukemia cell line showed that compound 1c causes a significant increase in the population of cells in the G0-G1 phase of the cell cycle. nih.gov This cell cycle arrest is a critical mechanism for inhibiting the proliferation of cancer cells. mdpi.comnih.gov Furthermore, the compound was observed to increase the ratio of hypophosphorylated retinoblastoma protein (pRb) to total pRb, indicating a disruption of the normal cell cycle pathway. nih.gov
Suppression of Cancer Cell Migration and Invasion
The metastatic spread of cancer, which involves cell migration and invasion, is a primary target for novel anticancer therapies. nih.govsemanticscholar.org Derivatives of 1H-indazole-3-carboxamide have been investigated as potent and selective inhibitors of p21-activated kinase 1 (PAK1), an enzyme linked to tumor progression. nih.gov A representative compound from this class, 30l, exhibited excellent PAK1 inhibition with an IC₅₀ value of 9.8 nM. nih.gov In cellular assays, this compound significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. nih.gov The mechanism for this anti-migratory effect was linked to the downregulation of Snail expression, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell motility and invasion. nih.gov
Antiviral Activity Assessments (e.g., against SARS-CoV-2)
The indazole scaffold has served as a template for the development of novel antiviral agents, including those with activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov N-Arylindazole-3-carboxamide derivatives, developed from an earlier anti-MERS-CoV hit compound, have shown potent inhibitory effects against SARS-CoV-2. nih.gov One of the most promising compounds, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), demonstrated a potent inhibitory effect with a low micromolar EC₅₀ value. nih.gov Other research has also identified indazole-based compounds with significant antiviral activity against SARS-CoV-2 in Vero-E6 cells, which express the human angiotensin-converting enzyme 2 (ACE2) receptor. bioworld.com
| Compound/Derivative | Virus | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | Not Specified | EC₅₀ | 0.69 µM | nih.gov |
| Exemplified Indazole Derivative | SARS-CoV-2 | Vero-E6 | IC₅₀ | 4.05 µM | bioworld.com |
Anti-Inflammatory Modulations in Preclinical Models
Indazole and its derivatives have been evaluated for their anti-inflammatory potential in established preclinical models. nih.govnih.gov The carrageenan-induced hind paw edema model in rats, a standard for screening anti-inflammatory drugs, has been used to assess these compounds. nih.govmdpi.com The inflammatory response induced by carrageenan is biphasic, and indazole derivatives have shown efficacy in this model. nih.gov The anti-inflammatory effect of these compounds is believed to be mediated through the inhibition of key inflammatory pathways, including the cyclooxygenase-2 (COX-2) enzyme and pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov This suggests that the indazole scaffold may serve as a basis for developing new anti-inflammatory agents. ijpras.comijpsr.com
Antimicrobial Spectrum Analysis
The antimicrobial properties of indazole derivatives have been explored, though much of the detailed spectrum analysis has been conducted on the closely related indole-3-carboxamide scaffold. nih.gov Conjugates of 5-bromo-indole-3-carboxamide with polyamines have demonstrated broad-spectrum activity against a panel of bacterial and fungal pathogens. nih.gov One particular analogue, 13b, was noted for its potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with Minimum Inhibitory Concentrations (MIC) in the sub-micromolar range. nih.gov The mechanism of action for these compounds is suggested to involve the disruption of bacterial membranes. nih.gov
| Organism | Type | Compound Derivative | MIC (µM) | Source |
|---|---|---|---|---|
| Staphylococcus aureus (Sa) | Gram-positive | Analogue 13b | ≤ 0.28 | nih.gov |
| Acinetobacter baumannii (Ab) | Gram-negative | Analogue 13b | ≤ 0.28 | nih.gov |
| Cryptococcus neoformans (Cn) | Fungus | Analogue 13b | ≤ 0.28 | nih.gov |
Preclinical Antidiabetic Effects in Animal Models
The therapeutic potential of the indazole core extends to metabolic disorders, with recent studies investigating its role in diabetes. nih.gov A series of indazole-based thiadiazole hybrid derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion whose inhibition can help manage hyperglycemia. nih.gov Several of these derivatives demonstrated remarkable inhibitory activity against α-glucosidase, with some exhibiting potency superior to the standard reference drug, acarbose. nih.gov Specifically, compounds designated 1, 2, 3, 5, 7, and 8 were identified as significant inhibitors. nih.gov This line of research highlights the potential of indazole scaffolds in the development of novel oral antidiabetic agents. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. mdpi.com This method is crucial for understanding the interactions that govern the biological activity of 1H-indazole-3-carboxamide derivatives.
Research has employed molecular docking to identify and optimize indazole-based compounds as inhibitors for various protein targets. For instance, in the pursuit of new inhibitors for Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases and type-2 diabetes, an in silico screening of compound libraries was performed. nih.gov This virtual screening successfully identified several 1H-indazole-3-carboxamide hits. nih.gov Subsequent X-ray crystallography of a complex between GSK-3β and a selected hit compound confirmed that the inhibitor's binding mode was accurately predicted by the docking hypothesis, validating the computational approach. nih.gov
In another study focused on renal cancer, derivatives of 3-carboxamide indazole were docked into the active site of a cancer-related protein (PDB ID: 6FEW). nih.gov The simulations revealed that specific derivatives, such as 8v, 8w, and 8y, exhibited the highest binding energies, suggesting strong potential for inhibition. nih.gov Similarly, a fragment-based screening approach, which relies on docking small molecular fragments, identified the 1H-indazole-3-carboxamide scaffold as a potent starting point for developing inhibitors of p21-activated kinase 1 (PAK1), a target in cancer progression. nih.gov
These studies showcase the power of molecular docking to elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole core and amino acid residues within the target's active site. The docking score, a measure of binding affinity, helps rank and prioritize candidates for further development. mdpi.com
Table 1: Examples of Molecular Docking Studies on 1H-Indazole-3-Carboxamide Derivatives
| Target Protein | PDB ID | Key Findings |
|---|---|---|
| Glycogen Synthase Kinase 3β (GSK-3β) | - | Identification of novel 1H-indazole-3-carboxamide inhibitors through virtual screening; docking pose confirmed by X-ray crystallography. nih.gov |
| Renal Cancer-Related Protein | 6FEW | Derivatives 8v, 8w, and 8y showed the highest binding energies, indicating strong potential as inhibitors. nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmultidisciplinaryjournals.com For 1H-indazole-3-carboxamide derivatives, DFT calculations provide valuable insights into their physicochemical properties.
Studies have utilized DFT calculations, often with the B3LYP functional, to optimize the molecular geometry of these compounds and analyze their frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
For a series of synthesized 3-carboxamide indazole derivatives, DFT analysis revealed that compounds like 8u, 8x, and 8z were effective electron donors, while compounds 8a, 8c, and 8q were identified as good electron acceptors. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to predict the sites for electrophilic and nucleophilic attacks, which is crucial for understanding hydrogen bonding and other intermolecular interactions. nih.gov The MEP analysis helps in comprehending how these molecules will interact with their biological targets. nih.gov
These electronic properties, calculated through DFT, are correlated with the biological activity of the compounds, aiding in the establishment of a structure-activity relationship (SAR). researchgate.net
Table 2: DFT-Calculated Electronic Properties of Selected 3-Carboxamide Indazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 8u | -6.8823 | -2.45457 | 4.42773 |
| 8v | -6.36687 | -3.59964 | 2.76723 |
| 8w | -5.08923 | -1.32435 | 3.76488 |
| 8x | -6.67332 | -2.42568 | 4.24764 |
| 8y | -4.24305 | -1.00143 | 3.24162 |
| 8z | -6.4638 | -2.77776 | 3.68604 |
(Data sourced from a study on novel indazole derivatives) nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations provide a dynamic view of the ligand-target complex, assessing its stability and conformational changes in a simulated physiological environment. growingscience.com
While specific MD simulation studies focusing solely on 1H-indazole-3-carboximidamide are not extensively detailed in the provided context, the application of this technique to structurally similar carboxamide-based inhibitors is well-documented. nih.govresearchgate.net Typically, an MD simulation is run for a significant duration (e.g., 50 to 100 nanoseconds) to monitor the stability of the complex formed during molecular docking. growingscience.comnih.gov
Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg). nih.govnih.gov RMSD measures the average deviation of the protein or ligand backbone atoms from their initial position, with lower, stable RMSD values indicating a stable binding complex. nih.govnih.gov The Radius of Gyration indicates the compactness of the protein structure over time. nih.gov These analyses help confirm that the ligand remains stably bound within the active site and reveal any significant conformational changes that could impact its inhibitory activity. growingscience.comnih.gov
Structure-Based Drug Design Approaches and Virtual Screening Methodologies
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the known 3D structure of the biological target. beilstein-journals.org The 1H-indazole-3-carboxamide scaffold has been successfully employed in SBDD campaigns to develop novel therapeutic agents.
The process often begins with virtual screening, where large databases of compounds are computationally docked against a target protein to identify potential hits. nih.gov This was the approach used to discover 1H-indazole-3-carboxamides as novel inhibitors of GSK-3β. nih.gov The initial hits identified from such screenings serve as a starting point for further chemical optimization. nih.gov
Based on the initial docking poses, medicinal chemists can design and synthesize new analogs with modifications aimed at improving binding affinity, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle of design, synthesis, and testing, guided by computational modeling, accelerates the drug discovery process. beilstein-journals.org The identification of the 1H-indazole-3-carboxamide scaffold as a potent inhibitor for targets like GSK-3β and PAK1 demonstrates the success of using SBDD and virtual screening methodologies to find new chemical entities for challenging biological targets. nih.govnih.gov
Analytical and Spectroscopic Characterization Methods in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 1H-indazole-3-carboximidamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons (¹H NMR) and carbons (¹³C NMR).
In a typical ¹H NMR spectrum of this compound, recorded in a solvent like DMSO-d₆, distinct signals corresponding to each unique proton are observed. The protons on the fused benzene (B151609) ring (H4, H5, H6, and H7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. chemicalbook.com The specific chemical shifts and coupling patterns (e.g., doublets, triplets) arise from spin-spin interactions with neighboring protons, allowing for their precise assignment. The proton attached to the indazole nitrogen (N1-H) is anticipated to produce a broad singlet at a significantly downfield chemical shift, often exceeding δ 10 ppm, a characteristic feature for NH protons in such heterocyclic systems. chemicalbook.comrsc.org Furthermore, the protons of the carboximidamide group (-C(=NH)NH₂) would also present as broad signals, their chemical shifts influenced by solvent and hydrogen bonding.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. For this compound, the carbons of the aromatic ring would resonate in the typical range of δ 110–140 ppm. The carbon atom at position 3 of the indazole ring (C3), to which the carboximidamide group is attached, is expected to have a chemical shift in the vicinity of δ 140 ppm. nih.gov The carbon of the carboximidamide group itself would also have a characteristic resonance.
Table 1: Predicted NMR Spectroscopic Data for this compound Predicted values are based on data from analogous indazole structures.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (H4-H7) | 7.0 - 8.2 | Multiplets |
| Indazole NH | > 10.0 | Broad Singlet |
| Carboximidamide NH, NH₂ | Variable | Broad Singlets |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| Aromatic Carbons | 110 - 140 | |
| C3 | ~140 | |
| Carboximidamide C | ~160 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For a polar molecule like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate intact molecular ions with minimal fragmentation.
The molecular formula of this compound is C₈H₈N₄, corresponding to a monoisotopic mass of approximately 160.08 Da. In positive ion mode ESI-MS, the compound is expected to be readily protonated, yielding a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 161.09. The detection of this ion confirms the molecular weight of the compound.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is likely to occur at the carboximidamide side chain. nih.gov Common fragmentation pathways would include the neutral loss of ammonia (B1221849) (NH₃; 17.03 Da) or cyanamide (B42294) (CH₂N₂; 42.02 Da). Cleavage of the bond between the indazole ring and the side chain can result in the formation of the 1H-indazol-3-yl cation. Further fragmentation of the indazole ring itself can also occur, leading to smaller ions that are characteristic of the indazole core structure. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Description |
|---|---|---|
| 161.09 | [C₈H₉N₄]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 144.06 | [C₈H₆N₃]⁺ | Loss of Ammonia [M+H - NH₃]⁺ |
| 119.06 | [C₇H₅N₂]⁺ | Indazole-3-carbonitrile fragment |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups.
N-H Stretching: Multiple bands are expected in the region of 3100-3500 cm⁻¹. These arise from the N-H stretching vibrations of the indazole ring and the primary amine (NH₂) and imine (NH) groups of the carboximidamide moiety. These peaks are often broad due to hydrogen bonding. nih.gov
Aromatic C-H Stretching: A sharp absorption band is expected just above 3000 cm⁻¹, which is characteristic of C-H bonds on an aromatic ring. vscht.cz
C=N Stretching: The carbon-nitrogen double bond of the imidamide group should produce a strong absorption band in the region of 1640-1690 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to one or more medium to strong bands in the 1400-1600 cm⁻¹ range. vscht.cz
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds appear as strong bands in the fingerprint region, typically between 675 and 900 cm⁻¹, and their exact position can provide information about the substitution pattern of the benzene ring.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3500 | N-H Stretch | Indazole & Carboximidamide |
| > 3000 | C-H Stretch | Aromatic |
| 1640 - 1690 | C=N Stretch | Carboximidamide |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 675 - 900 | C-H Bend (out-of-plane) | Aromatic |
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods used.
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A common approach involves reversed-phase HPLC, using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. acs.org A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution. nih.gov Detection is usually performed with a UV detector, as the indazole ring is a strong chromophore. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS might be challenging due to its polarity and the presence of multiple N-H groups, which can lead to poor peak shape and potential thermal degradation in the hot injector. researchgate.netnih.gov To overcome this, derivatization—a process of chemically modifying the compound to increase its volatility and stability—may be required. For instance, the N-H groups can be silylated before analysis. The coupled mass spectrometer not only detects the compound but also provides mass spectra of any separated impurities, aiding in their identification.
Table 4: Typical Chromatographic Methods for Analysis
| Technique | Typical Conditions | Purpose |
|---|
| HPLC | Column: Reversed-Phase C18 Mobile Phase: Acetonitrile/Water gradient (with acid modifier) Detector: UV | Purity assessment, quantification | | GC-MS | Column: Capillary (e.g., DB-5ms) Carrier Gas: Helium Detector: Mass Spectrometer (Note: Derivatization may be required) | Separation and identification of volatile impurities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1H-indazole-3-carboximidamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions, adapting protocols from structurally similar indole derivatives. For example, indole-3-carboxaldehyde reacts with amines under acidic conditions to form carboximidamide analogs . Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Base optimization : Potassium carbonate or triethylamine for pH control.
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., indazole N-H proton at δ 12–13 ppm, carboximidamide NH₂ signals at δ 6–7 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₄⁺, theoretical m/z 159.0675) .
- FT-IR : Identify functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹, C=N vibrations at 1600–1650 cm⁻¹) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Protocol :
- Temperature : Accelerated degradation studies at 40°C/75% RH for 4 weeks to simulate long-term storage .
- Light sensitivity : Expose to UV (λ = 254 nm) for 48 hours; monitor via HPLC for degradation products .
- Solution stability : Assess in DMSO or PBS (pH 7.4) at 25°C for 24 hours .
Advanced Research Questions
Q. What computational strategies predict the reactivity and electronic properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilicity (e.g., using B3LYP/6-31G* basis sets) .
- Molecular docking : Screen against targets like protein kinases (e.g., JAK2) to predict binding affinities .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?
- Design :
- Derivatization : Introduce substituents at the indazole N1 or C5 positions to modulate solubility (e.g., methyl groups) or affinity (e.g., halogens) .
- Assays : Test against enzyme panels (e.g., cytochrome P450 isoforms for metabolic stability) .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
Q. How should researchers address discrepancies in bioactivity data across different studies?
- Troubleshooting framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
